2-Amino-N-isopropylbenzenesulfonamide
Overview
Description
2-Amino-N-isopropylbenzenesulfonamide is an organic compound with the molecular formula C9H14N2O2S . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C9H14N2O2S . It has a molecular weight of 214.29 Da .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Antitumor Applications
The sulfonamide class of compounds, including derivatives similar to 2-Amino-N-isopropylbenzenesulfonamide, has been extensively studied for its antitumor properties. A study highlights the evaluation of sulfonamide-focused libraries in cell-based antitumor screens. Two compounds from this class demonstrated significant activity as cell cycle inhibitors and have progressed to clinical trials for their potential in cancer treatment. These compounds disrupt crucial cellular processes, such as tubulin polymerization, and affect various phases of the cell cycle in cancer cell lines, showcasing their potential as antitumor agents (Owa et al., 2002).
Inhibition of Carbonic Anhydrases
Another significant application area for sulfonamide compounds, including those structurally related to this compound, is the inhibition of carbonic anhydrases (CAs). These enzymes are implicated in various physiological processes, and their inhibition can have therapeutic effects. A series of novel 1,3,5-triazinyl aminobenzenesulfonamides showed notable inhibitory effects on tumor-associated human carbonic anhydrases (hCAs), particularly hCA IX and hCA XII. These compounds have potential applications in treating conditions like glaucoma and epilepsy, and their inhibition profiles suggest utility in targeting specific CA isoforms (Havránková et al., 2021).
Novel Approaches for Cancer Treatment
Sulfonamide compounds have also been explored as a novel approach for cancer treatment, particularly in targeting metastatic tumors. A series of novel ureido-sulfonamides showed promise as therapeutic agents against metastatic tumors, offering a new direction for cancer treatment, especially for tumors that are poorly responsive to classical chemotherapies (Colinas, 2013).
Antimicrobial Applications
Furthermore, sulfonamide compounds have been investigated for their antimicrobial properties. Certain sulfonamide derivatives have demonstrated significant activity against Gram-positive and Gram-negative bacterial strains, highlighting their potential as antibacterial agents (Patel et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that sulfonamides, a class of compounds to which 2-amino-n-isopropylbenzenesulfonamide belongs, often target enzymes involved in the synthesis of folic acid .
Mode of Action
Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the action of PABA, which is essential for the production of DNA in bacteria .
Biochemical Pathways
The inhibition of folic acid synthesis by this compound affects the biochemical pathway of DNA synthesis in bacteria . This disruption of the DNA synthesis pathway leads to the inability of the bacteria to replicate, thereby inhibiting their growth .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth due to the disruption of DNA synthesis . This makes it potentially useful in the treatment of bacterial infections.
Biochemical Analysis
Biochemical Properties
2-Amino-N-isopropylbenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with histone deacetylase (HDAC) and kinase enzymes, showing inhibitory activity against these enzymes . These interactions are crucial as they can influence the regulation of gene expression and protein function, impacting various cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibitory action on HDAC can lead to changes in gene expression patterns, which can affect cell proliferation and apoptosis . Additionally, its interaction with kinase enzymes can alter cell signaling pathways, impacting cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of HDAC and kinase enzymes by binding to their active sites, preventing them from carrying out their normal functions . This inhibition can lead to changes in gene expression and protein activity, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over time if exposed to light or air . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of the metabolic processes, influencing metabolic flux and metabolite levels . For instance, its interaction with HDAC can affect the metabolism of acetyl groups, impacting the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can influence its activity and effectiveness in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with target enzymes and proteins, influencing its overall biochemical activity.
Properties
IUPAC Name |
2-amino-N-propan-2-ylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-7(2)11-14(12,13)9-6-4-3-5-8(9)10/h3-7,11H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMDLZQSUMZMHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588425 | |
Record name | 2-Amino-N-(propan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761435-31-8 | |
Record name | 2-Amino-N-(propan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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